molecular formula C11H16O2 B1648333 3-Tert-butoxybenzyl alcohol CAS No. 64859-35-4

3-Tert-butoxybenzyl alcohol

Cat. No.: B1648333
CAS No.: 64859-35-4
M. Wt: 180.24 g/mol
InChI Key: WYBRDFPJEYSLIA-UHFFFAOYSA-N
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Description

3-Tert-butoxybenzyl alcohol: is an organic compound with the molecular formula C11H16O2 . It is a high-quality reagent used as an intermediate in the synthesis of complex compounds. This compound is also a useful intermediate for the production of fine chemicals, pharmaceuticals, and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Tert-butoxybenzyl alcohol can be synthesized through various methods. One common method involves the reaction of 3-tert-butoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-tert-butoxybenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-tert-butoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 3-tert-butoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles like halides or amines in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: 3-tert-butoxybenzaldehyde.

    Reduction: 3-tert-butoxybenzylamine.

    Substitution: Products depend on the nucleophile used, such as 3-tert-butoxybenzyl chloride or 3-tert-butoxybenzylamine.

Scientific Research Applications

3-Tert-butoxybenzyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butoxybenzyl alcohol involves its ability to undergo various chemical transformations. The hydroxyl group (-OH) in the compound can participate in hydrogen bonding, making it a versatile intermediate in organic synthesis. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.

Comparison with Similar Compounds

    3-Tert-butoxybenzaldehyde: An oxidized form of 3-tert-butoxybenzyl alcohol.

    3-Tert-butoxybenzylamine: A reduced form of this compound.

    3-Tert-butoxybenzoic acid: A carboxylic acid derivative of the compound.

Uniqueness: this compound is unique due to its combination of a hydroxyl group and a tert-butoxy group, which provides both reactivity and steric hindrance. This makes it a valuable intermediate in the synthesis of complex molecules, offering versatility in various chemical reactions.

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBRDFPJEYSLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64859-35-4
Record name [3-(tert-butoxy)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of LiAlH4 (1.707 g, 0.045 mol) in anhydrous diethyl ether (80 mL) in a 3-necked rb flask equipped with addition funnel at 0° C. in an ice-water bath was added dropwise a solution of 3-tert-butoxy-benzoic acid ethyl ester (5.0 g, 0.0225 mol) in ether (20 mL). The reaction mixture was left to warm to rt over 15 min, then cooled in an ice-water bath and quenched by dropwise addition of H2O. The mixture was partitioned between ether and H2O, the aqueous layer washed with ether (2×30 mL), the organics combined, washed with brine, dried (MgSO4), filtered and concentrated to give 3.70 g (82%) of the title compound.
Quantity
1.707 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-tert-butyloxybenzoate (16.7 g, 80 mmol) in tetrahydrofuran (100 ml) was added lithium aluminum hydride (4.55 g, 120 mmol) by small portions under ice-cooling. The mixture was stirred at room temperature for 1 hr. and water (10 ml) was added under ice-cooling to allow decomposition. Insoluble material was filtered off and the solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=3:1-2:1) to give the objective substance (12.8 g, 88%) as an oil.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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